2-Phenylquinazoline-4-carboxylic acid
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Overview
Description
2-Phenylquinazoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C15H10N2O2 . This compound is part of the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry . The structure consists of a quinazoline core with a phenyl group at the 2-position and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinazoline-4-carboxylic acid typically involves the condensation of anthranilic acid with benzaldehyde, followed by cyclization and oxidation steps . One common method includes:
Condensation: Anthranilic acid reacts with benzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the quinazoline ring.
Oxidation: The resulting compound is oxidized to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with potential biological activities .
Scientific Research Applications
2-Phenylquinazoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 2-Phenylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression.
Pathways Involved: By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar in structure but with a quinoline core instead of quinazoline.
Quinoxaline derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness: 2-Phenylquinazoline-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a phenyl group and a carboxylic acid group, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
2-Phenylquinazoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Overview of Biological Activities
The biological activities of this compound and its derivatives have been extensively studied, revealing potential applications in cancer therapy, antimicrobial treatments, and antiviral strategies.
1. Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit potent anticancer properties through various mechanisms, primarily by inhibiting histone deacetylases (HDACs). For instance, a study synthesized several derivatives that were evaluated for their HDAC inhibitory activity. Compounds such as D28 showed promising results with a percentage inhibition rate (PIR) of 63.49% at a concentration of 2 μM . These compounds were also assessed for their effects on cell cycle progression and apoptosis in K562 leukemia cells, indicating that they could induce G2/M phase arrest, which is crucial for cancer cell proliferation control .
2. Antimicrobial Activity
The antibacterial properties of quinazoline derivatives have also been investigated. A study reported the synthesis of 3-(arylidene-amino)-2-phenylquinazoline-4(3H)-ones and their evaluation against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant antibacterial activity, particularly when specific substituents were introduced to the arylideneamino group .
3. Antiviral Activity
In terms of antiviral effects, certain derivatives have shown efficacy against viruses such as HIV and Herpes simplex virus (HSV). For example, a series of novel compounds derived from this compound were tested for their antiviral activities and demonstrated distinct effects against HSV and vaccinia viruses . This highlights the potential for these compounds in developing antiviral therapies.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial in understanding how modifications to the this compound structure influence its biological activity.
Compound | Substituent | HDAC Inhibition (%) at 2 µM | Cell Cycle Effect |
---|---|---|---|
D1 | None | 49.43 | Control |
D11 | Difluoride | 63.49 | Increased G2/M |
D12 | Phenyl | 74.91 | Increased G2/M |
D28 | Methyl | 68.00 | Increased G2/M |
The data indicates that specific substitutions can enhance HDAC inhibitory activity significantly compared to unsubstituted compounds . Moreover, the presence of smaller substituents tends to favor increased potency.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of HDACs : By inhibiting HDACs, these compounds alter the acetylation status of histones, leading to changes in gene expression that can trigger apoptosis in cancer cells.
- Antibacterial Mechanisms : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with bacterial protein synthesis pathways.
- Antiviral Mechanisms : The antiviral effects are likely mediated through direct interactions with viral proteins or by modulating host cell pathways that viruses exploit.
Case Studies
Several studies highlight the potential therapeutic applications of this compound:
- Anticancer Study : A compound derived from this scaffold was tested in vitro against various cancer cell lines, demonstrating significant antiproliferative effects and induction of apoptosis via caspase activation .
- Antimicrobial Study : The synthesized quinazoline derivatives showed promising results against both Gram-positive and Gram-negative bacteria, suggesting their utility as new antimicrobial agents .
- Antiviral Study : In vitro assays revealed that certain derivatives inhibited viral replication effectively, warranting further exploration as potential antiviral drugs .
Properties
IUPAC Name |
2-phenylquinazoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVHXYUJLYICKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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